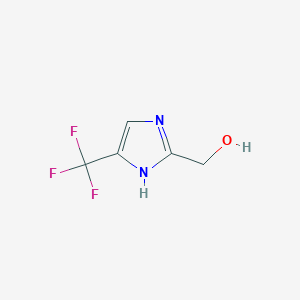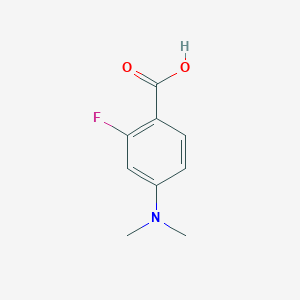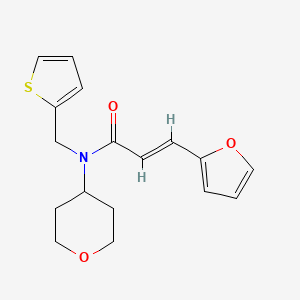
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazoline derivatives are significant in pharmaceutical research due to their versatile biological activities. Although the specific compound mentioned is not directly referenced, insights from related research on quinazoline and 1,2,4-oxadiazole derivatives offer valuable context. For instance, studies have synthesized novel 1,2,4-oxadiazole derivatives, highlighting their potential antitumor activity across various cell lines. One such derivative exhibited significant potency, with a mean IC50 value of approximately 9.4 µM, underscoring the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2013).
CO2 Utilization and Green Chemistry
Research on quinazoline-2,4(1H,3H)-diones emphasizes their importance as pharmaceutical intermediates. Efforts to develop environmentally friendly synthesis methods have led to the chemical fixation of CO2 into 2-aminobenzonitriles, presenting a sustainable approach to producing these compounds. This method aligns with green chemistry principles by utilizing CO2, a greenhouse gas, as a raw material, thus contributing to reducing carbon emissions (Vessally et al., 2017).
Advancements in Synthesis Techniques
Innovative synthesis techniques have been developed for quinazoline-2,4(1H,3H)-diones, leveraging carbon dioxide and basic ionic liquids. Such methods not only enhance the efficiency of synthesis but also promote the reuse of catalysts, further contributing to sustainable chemical processes. This approach exemplifies the progress in synthesizing quinazoline derivatives under environmentally benign conditions, offering a pathway to the green synthesis of key pharmaceutical intermediates (Patil et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methylbenzaldehyde", "p-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium azide", "sodium borohydride", "acetic anhydride", "triethylamine", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid", "Synthesis of ethyl 2-aminobenzoate from 2-aminobenzoic acid and ethanol", "Synthesis of 2-ethoxycarbonyl-3-(4-methylbenzyl)quinazoline-4(3H)-one from ethyl 2-aminobenzoate and 4-methylbenzaldehyde", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 2-ethoxycarbonyl-3-(4-methylbenzyl)quinazoline-4(3H)-one and phosphorus oxychloride", "Synthesis of 3-(4-methylbenzyl)-1-(chloromethyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and chloroacetyl chloride", "Synthesis of 3-(4-methylbenzyl)-1-(azidomethyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-(chloromethyl)quinazoline-2,4(1H,3H)-dione and sodium azide", "Synthesis of 3-(4-methylbenzyl)-1-((3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-(azidomethyl)quinazoline-2,4(1H,3H)-dione, p-tolyl hydrazine, and sodium borohydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, acetic anhydride, and triethylamine" ] } | |
Numéro CAS |
1207020-63-0 |
Nom du produit |
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
SZISEXHLJAOMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)





![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2688280.png)


![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)